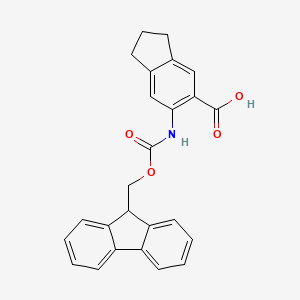

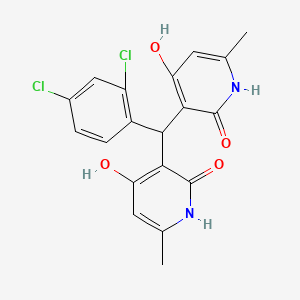

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound . It’s part of a larger class of compounds known as dihydropyridines . Dihydropyridines are often used in the synthesis of a wide variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Chemical Reactions Analysis

The chemical reactivity of compounds like “this compound” is often exploited in the synthesis of heterocyclic compounds . The carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Scientific Research Applications

Photovoltaic Applications

One study examined the photovoltaic properties of quinoline derivatives, including compounds structurally similar to 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, for their applications in organic–inorganic photodiode fabrication. The research highlighted the potential of these compounds in enhancing the performance of photodiodes, indicating their significance in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antibacterial Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from compounds similar to this compound. The synthesized derivatives exhibited significant antibacterial activity, demonstrating the potential of these compounds in developing new antibacterial agents (Rostamizadeh et al., 2013).

Antifungal Activity

Research into novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, derived from compounds akin to this compound, revealed promising antifungal activity. This study underscores the potential application of these compounds in antifungal drug development (Ibrahim et al., 2008).

Chemical Reactivity and Biological Evaluation

A study on the synthesis, chemical reactivity, and biological evaluation of novel pyrimidine derivatives, including the reaction of compounds similar to this compound, explored their potential in various biological applications. The research provided insights into the versatility of these compounds in chemical synthesis and their relevance in biological studies (Farouk, Ibrahim, & El-Gohary, 2021).

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as olutasidenib, an isocitrate dehydrogenase-1 (idh1) inhibitor, are used to treat patients with acute myeloid leukemia (aml) and idh1 genetic mutations associated with cancer development .

Mode of Action

For instance, Olutasidenib inhibits the mutated IDH1 specifically, providing a therapeutic benefit in IDH1-mutated cancers . IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG) .

Biochemical Pathways

Mutations in IDH1 lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis .

Pharmacokinetics

Similar compounds like olutasidenib are orally bioavailable and capable of penetrating the blood-brain barrier .

Result of Action

Similar compounds like olutasidenib lead to a significant reduction in 2-hydroxyglutarate (2-hg) levels, a metabolite involved in tumorigenesis .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as 2-pyridones, have been characterized with a broad range of biological activity, showing anti-inflammatory, antimicrobial, and analgesic activity . Some of these compounds inhibit Pim-1 kinase and can be used for the study of biochemical role of survivin, a unique apoptosis inhibitor .

Cellular Effects

The cellular effects of 4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile are currently unknown. Similar compounds have been shown to have significant effects on cells. For example, certain pyrazoline derivatives have been shown to inhibit the growth of cancerous cells .

Molecular Mechanism

Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have been shown to have dose-dependent effects .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds have been shown to be directed to specific compartments or organelles .

Properties

IUPAC Name |

4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDALRXFCEHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2995363.png)

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)

![4-[4-(4-Fluorophenyl)phenyl]sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2995373.png)

![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)